molecular formula C21H19N3O4S B2490587 3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442556-62-9

3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2490587
CAS No.: 442556-62-9
M. Wt: 409.46
InChI Key: VXHHAZCUNMRWEU-UHFFFAOYSA-N
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Description

3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-21(2)7-13-11(14(25)8-21)6-12-17(22)18(29-20(12)24-13)19(26)23-10-3-4-15-16(5-10)28-9-27-15/h3-6H,7-9,22H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHHAZCUNMRWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC5=C(C=C4)OCO5)N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide is part of a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula: C20H22N2O4S
  • SMILES: CC(C)(C)C(=O)N1=C(SC2=C1C(=O)C(=CC2=O)N)C(=C(C=C(C=C2)O)C(=O)N2)C(C)=C(C)C

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases: The compound has shown potential as a kinase inhibitor, targeting pathways involved in cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels were observed in treated cells, contributing to oxidative stress and subsequent apoptosis.
  • Modulation of Gene Expression: The compound influences the expression of genes associated with apoptosis and cell cycle regulation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from key research efforts:

StudyFindings
Study 1: Anticancer EffectsDemonstrated inhibition of MCF-7 and A549 cell proliferation with IC50 values of 12 µM and 15 µM respectively.
Study 2: Mechanistic InsightsShowed that the compound induces apoptosis via ROS generation and modulation of Bcl-2 family proteins.
Study 3: In Vivo EfficacyIn animal models, administration led to significant tumor size reduction without noticeable toxicity at therapeutic doses.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Preliminary data suggest:

  • Absorption: Rapid absorption post-administration.
  • Distribution: High tissue distribution with a preference for liver and tumor tissues.
  • Metabolism: Primarily metabolized by liver enzymes.
  • Excretion: Excreted mainly through urine.

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